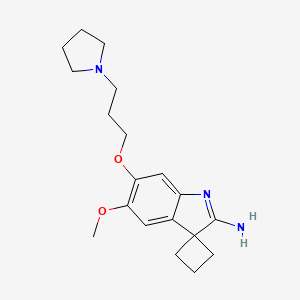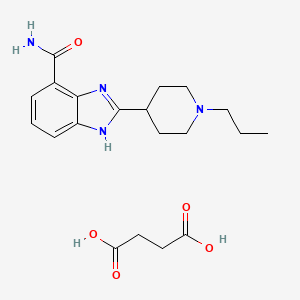
ABT-472
描述
ABT-472, Novel PARP inhibitor
科学研究应用
癌症研究
该化合物对PARP-1酶具有强烈的抑制活性,使其在癌症研究中发挥重要作用 {svg_1}. 它已被用于开发治疗癌症的新型PARP-1抑制剂 {svg_2} {svg_3}.
抗病毒特性
包括ABT-472在内的苯并咪唑衍生物已显示出强大的抗病毒特性 {svg_4}. 它们已被用于设计和合成具有更好的选择性活性和抑制病毒活性的新药 {svg_5}.
药物发现
This compound已用于药物发现计划,这些计划集中在涵盖中风、心脏缺血、癌症、炎症和糖尿病等广泛的治疗领域 {svg_6}.
结构研究
该化合物已被用于旨在阐明多聚腺苷二磷酸核糖聚合酶抑制所需的结构特征的研究 {svg_7}. 这有助于指导新型多聚腺苷二磷酸核糖聚合酶抑制剂的合理合成 {svg_8}.
新药开发
This compound已被用于开发新的苯并咪唑衍生物。 这些衍生物已通过1H NMR、红外光谱 (IR)、质谱 (MS) 和元素分析设计、合成并验证其化学结构 {svg_9}.
作用机制
Target of Action
The primary target of 2-(1-Propylpiperidin-4-yl)-1H-benzo[d]imidazole-7-carboxamide succinate, also known as ABT-472, is the poly (ADP-ribose) polymerase (PARP) enzyme . This enzyme plays a crucial role in DNA repair and cell death, making it a significant target in cancer research .
生化分析
Biochemical Properties
ABT-472 interacts with the PARP-1 enzyme, a key player in DNA repair and genomic stability . The compound exhibits a Ki value of 8 nM and an EC50 value of 3 nM in whole cell assay , indicating its high affinity and efficacy towards the PARP-1 enzyme. This interaction can influence various biochemical reactions, particularly those involved in DNA repair and cell survival .
Cellular Effects
This compound has significant effects on various types of cells, particularly cancer cells . By inhibiting PARP-1, this compound can disrupt the process of DNA repair, leading to cell death . This can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with the PARP-1 enzyme . This compound acts as a potent inhibitor of PARP-1, preventing it from facilitating the repair of damaged DNA . This leads to an accumulation of DNA damage in the cell, which can trigger cell death .
Metabolic Pathways
This compound is involved in the PARP-1 mediated DNA repair pathway
Subcellular Localization
Given its role as a PARP-1 inhibitor, it is likely that this compound localizes to the nucleus where PARP-1 is typically found .
属性
IUPAC Name |
butanedioic acid;2-(1-propylpiperidin-4-yl)-1H-benzimidazole-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O.C4H6O4/c1-2-8-20-9-6-11(7-10-20)16-18-13-5-3-4-12(15(17)21)14(13)19-16;5-3(6)1-2-4(7)8/h3-5,11H,2,6-10H2,1H3,(H2,17,21)(H,18,19);1-2H2,(H,5,6)(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWFBXGWIRCSOAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCC(CC1)C2=NC3=C(C=CC=C3N2)C(=O)N.C(CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N4O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70670431 | |
| Record name | Butanedioic acid--2-(1-propylpiperidin-4-yl)-1H-benzimidazole-4-carboxamide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70670431 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
404.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
943650-25-7 | |
| Record name | Butanedioic acid--2-(1-propylpiperidin-4-yl)-1H-benzimidazole-4-carboxamide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70670431 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of ABT-472?
A1: While the provided abstracts don't delve into the specific mechanism of action, they do mention that this compound is a benzimidazole PARP inhibitor [, ]. This suggests that this compound likely exerts its effects by inhibiting poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair. Inhibiting PARP can interfere with the DNA repair processes in cancer cells, ultimately leading to cell death.
Q2: What were the key findings related to the development and synthesis of this compound?
A2: Researchers successfully developed a nine-step convergent process for the synthesis of this compound []. They identified and addressed several impurities, ultimately streamlining the synthesis while maintaining a convergent approach. Importantly, the team also determined a stable salt form and established control over the API solid form. This process development was crucial for producing larger quantities of high-purity this compound (over 99% purity) for further research and potential clinical applications.
Q3: What preclinical evidence supports the potential anticancer activity of this compound?
A3: Although the abstract lacks specifics, it highlights that this compound demonstrated an ability to enhance the antitumor activity of doxorubicin in human xenograft models []. This finding suggests a potential synergistic effect when combining this compound with existing chemotherapeutic agents like doxorubicin. Further investigation into this synergistic potential and the underlying mechanisms would be valuable for optimizing treatment strategies.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


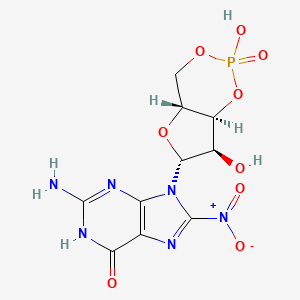
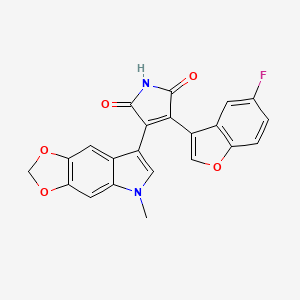
![1-[2-(4-Benzhydrylpiperazin-1-yl)-2-oxoethyl]-3,3-diphenylpiperidin-2-one](/img/structure/B605027.png)
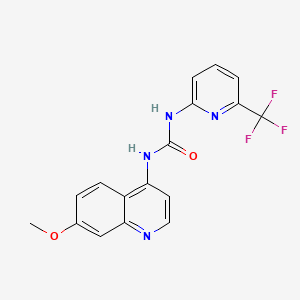


![N-[4-({[(3s)-Oxolan-3-Yl]methyl}carbamoyl)phenyl]-1,3-Dihydro-2h-Isoindole-2-Carboxamide](/img/structure/B605034.png)
![5-[(3-phenoxyphenyl)methyl-(1,2,3,4-tetrahydronaphthalen-1-yl)carbamoyl]benzene-1,2,4-tricarboxylic acid](/img/structure/B605040.png)
![[4-[4-[3-[(2R,5R)-2,5-dimethylpyrrolidin-1-yl]propoxy]phenyl]phenyl]-morpholin-4-ylmethanone;2,2,2-trifluoroacetic acid](/img/structure/B605041.png)
![(E)-3-[2-(4-chlorophenyl)sulfanylphenyl]-N-[4-(dimethylamino)butyl]prop-2-enamide;hydrochloride](/img/structure/B605042.png)
